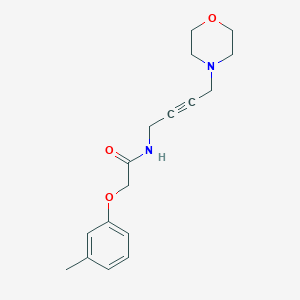

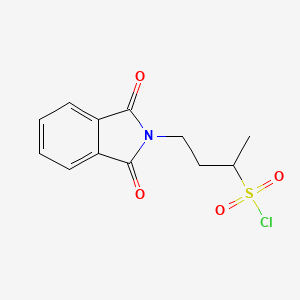

![molecular formula C21H21NO3 B2940195 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide CAS No. 923140-46-9](/img/structure/B2940195.png)

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide, also known as BPC-157, is a peptide that has been extensively researched for its potential therapeutic benefits. It is derived from a protein found in the stomach called Body Protection Compound (BPC). BPC-157 has been shown to have a wide range of biological effects, including promoting tissue healing, reducing inflammation, and improving blood flow.

Applications De Recherche Scientifique

1. Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide, closely related to the compound , serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process to produce this compound has been optimized, using catalysts such as Novozym 435, and different acyl donors like vinyl acetate, vinyl butyrate, and acetic anhydride (Magadum & Yadav, 2018).

2. Neuroprotective Effects

Certain derivatives of pyrano[3,2-c]chromene, structurally related to the given compound, have shown significant neuroprotective effects. These derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BuChE), with some exhibiting high AChE inhibitory activity and neuroprotective effects against H2O2-induced oxidative stress (Sameem et al., 2017).

3. Antioxidant Activity

New coumarin derivatives, which include the core structure of the compound , have been studied for their antioxidant activities. These activities were assessed using various methods and compared with known antioxidants like ascorbic acid. Such compounds have potential therapeutic applications due to their antioxidant properties (Kadhum et al., 2011).

4. Antimicrobial Applications

Studies have been conducted on heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. These include derivatives of cyanoacetamide, which are structurally related to the compound in focus. Such compounds have shown promising in vitro antibacterial and antifungal activities, indicating their potential in antimicrobial therapy (Darwish et al., 2014).

5. Potential in Marine Drug Synthesis

4H-Chromene-2-carboxylic acid ester derivatives, related to the compound under discussion, have been synthesized and studied for their potential use in antitumor antibiotic tetrahydroisoquinoline natural products. This indicates the compound’s possible relevance in the development of marine-based drugs (Li et al., 2013).

Propriétés

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-13(23)22-16-9-10-19-17(11-16)18(24)12-20(25-19)14-5-7-15(8-6-14)21(2,3)4/h5-12H,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSIWRSLPXOYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

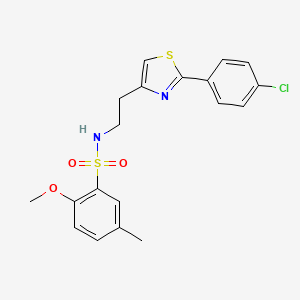

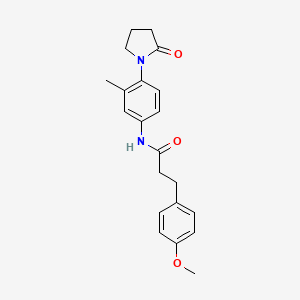

![5-(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2940113.png)

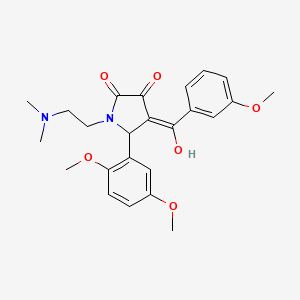

![3-Methyl-2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2940118.png)

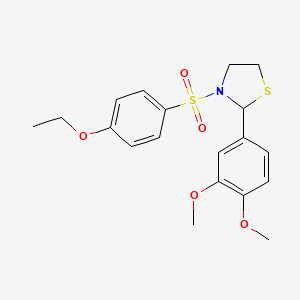

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

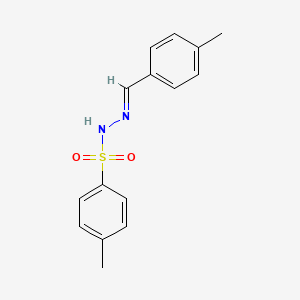

![3-(2-chlorophenyl)-5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2940122.png)

![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)

![1-[(3R)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2940128.png)